N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}benzenesulfonamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiadiazole ring, a benzothiophene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiadiazole ring.
- Synthesis of the benzothiophene moiety.
- Coupling of the thiadiazole and benzothiophene units.
- Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiophene rings.
Reduction: Reduction reactions could target the carbonyl group in the benzothiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide-based compounds with similar structures.
Thiadiazoles: Compounds containing the thiadiazole ring.
Benzothiophenes: Compounds featuring the benzothiophene moiety.
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16N4O3S3 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C19H16N4O3S3/c1-2-17-21-22-19(28-17)23-29(25,26)13-9-7-12(8-10-13)20-11-16-18(24)14-5-3-4-6-15(14)27-16/h3-11,24H,2H2,1H3,(H,22,23) |
InChI Key |
SPDSNJAQBYEUME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4S3)O |
Origin of Product |
United States |
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